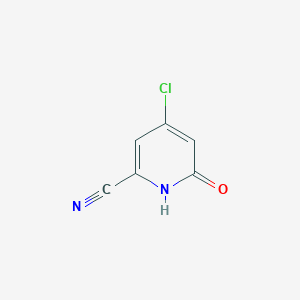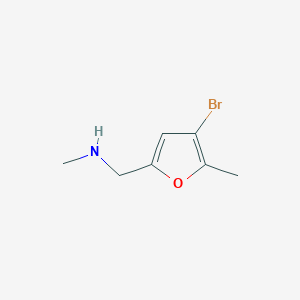![molecular formula C11H14N4O B11788489 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11788489.png)
5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona es un compuesto heterocíclico que ha despertado interés en diversos campos de la investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un núcleo pirazolo[1,5-a]pirazina, conocido por su estabilidad y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona suele implicar la ciclización de precursores adecuados en condiciones controladas. Un método común implica la reacción de 2-ciclopropil-3-aminopirazina con cloracetato de etilo, seguida de ciclización con hidrato de hidrazina. Las condiciones de reacción suelen incluir reflujo en un disolvente adecuado como etanol o metanol .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede aumentar la eficiencia y el rendimiento del compuesto. La optimización de los parámetros de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El grupo amino del compuesto puede participar en reacciones de sustitución nucleófila con haluros u otros electrófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.
Principales productos formados
Oxidación: Formación de los correspondientes derivados oxo.
Reducción: Formación de derivados de amina reducidos.
Sustitución: Formación de derivados de pirazolo[1,5-a]pirazina sustituidos.
Aplicaciones Científicas De Investigación
5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga su potencial como molécula bioactiva con propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de 5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y receptores, lo que lleva a sus efectos bioactivos. Por ejemplo, puede inhibir quinasas u otras proteínas de señalización, modulando así procesos celulares como la proliferación y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- Derivados de pirazolo[3,4-b]piridina
- Derivados de triazolo[4,5-c]piridina
- Derivados de imidazo[1,5-a]piridina
Unicidad
5-(2-Aminoetil)-2-ciclopropilpirazolo[1,5-a]pirazin-4(5H)-ona es único debido a sus características estructurales específicas, como el grupo ciclopropilo y el núcleo pirazolo[1,5-a]pirazina. Estas características confieren una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C11H14N4O/c12-3-4-14-5-6-15-10(11(14)16)7-9(13-15)8-1-2-8/h5-8H,1-4,12H2 |
Clave InChI |
QOPTVRUWYHNYPR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NN3C=CN(C(=O)C3=C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-1-cyclopropyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11788429.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole](/img/structure/B11788439.png)








